![molecular formula C20H18O4 B11389164 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one](/img/structure/B11389164.png)
10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 This compound is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a dioxa-cyclopenta[b]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxa-cyclopenta[b]phenanthrene core through a series of cyclization reactions. The tert-butyl and methoxy groups are introduced through selective alkylation and methylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium ethoxide, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-tert-Butyl-3-methoxy- 1benzofuro[6,5-c]isochromen-5-one
- 10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one
Uniqueness
This compound is unique due to its specific structural features, such as the dioxa-cyclopenta[b]phenanthrene core and the presence of both tert-butyl and methoxy groups
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-tert-butyl-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C20H18O4/c1-20(2,3)16-10-23-17-9-18-13(8-15(16)17)12-6-5-11(22-4)7-14(12)19(21)24-18/h5-10H,1-4H3 |
InChI Key |
HKIRCHNAYLONKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=C1C=C3C4=C(C=C(C=C4)OC)C(=O)OC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B11389086.png)
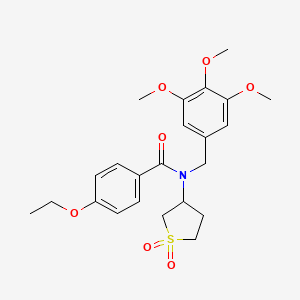
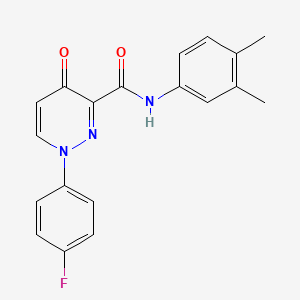
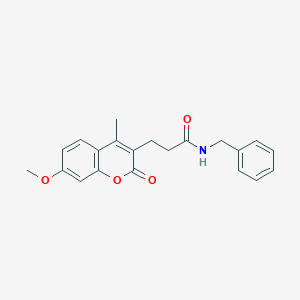
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(pyridin-2-yl)quinazolin-4(3H)-one](/img/structure/B11389102.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11389112.png)
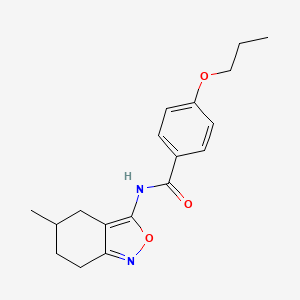
![8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11389120.png)
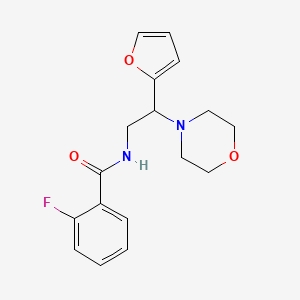

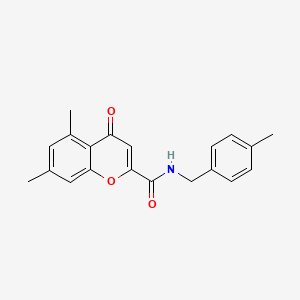
![N-cyclohexyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11389146.png)
![10-(4-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11389157.png)
